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Compound of Interest

Compound Name: (R)-V-0219

Cat. No.: B15606556

(R)-V-0219, an orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1
Receptor (GLP-1R), has demonstrated significant potential in preclinical studies for the
treatment of obesity-associated diabetes. A critical aspect of its preclinical safety assessment is
the evaluation of its off-target activity against other G-protein coupled receptors (GPCRS). This
guide provides a comprehensive overview of the off-target screening of (R)-V-0219's racemic
counterpart, V-0219, offering researchers, scientists, and drug development professionals a
detailed comparison based on available experimental data.

Summary of Off-Target Screening Results

V-0219 was screened against a panel of 54 GPCRs to assess its binding affinity at a
concentration of 10 uM. The results indicate a high degree of selectivity for the GLP-1R, with
no significant off-target binding observed for any of the other receptors tested. In all cases, the
displacement of the specific radioligand was less than 50%, suggesting that V-0219 does not
interact significantly with the orthosteric binding sites of these off-target receptors at the tested
concentration.[1] This favorable selectivity profile is a crucial characteristic for a therapeutic
candidate, as it minimizes the potential for unwanted side effects mediated by interactions with
other signaling pathways.

Below is a detailed table summarizing the off-target screening results for V-0219.
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% Inhibition by

Receptor Family Target Ligand 10uM V-0219
Adrenergic al (non-selective) [3H]-Prazosin 12
02 (non-selective) [3H]-Rauwolscine 18
B (non-selective) [1251]-CYP 8
Angiotensin AT1 [125.I]-Sarfl, lle8- 5
Angiotensin Il
Bradykinin B2 [3H]-Bradykinin 10
Cannabinoid CB1 [3H]-CP 55940 2
CB2 [3H]-CP 55940 1
Cholecystokinin CCKA [123l}-cCk-8 3
(sulfated)
Dopamine D1 [3H]-SCH 23390 15
D2S [3H]-Spiperone 20
GABA GABAB [3H]-GABA 7
Galanin GAL2 [125]]-Galanin 4
Histamine H1 [3H]-Pyrilamine 22
H2 [1251]-APT 6
H3 [3H]-N-o- 11
Methylhistamine
Melanocortin MC4 [125I]-NDP-MSH 9
Melatonin ML1 [125]]-Melatonin 14
Muscarinic M1 [3H]-Pirenzepine 19
M2 [3H]-AF-DX 384 25
M3 [3H]-4-DAMP 23
Neuropeptide Y Y1 [1251]-PYY 2
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Y2 [1251]-PYY (3-36) 1

Neurotensin NTS1 [3H]-Neurotensin 8
Opioid o (DOP) [3H]-Naltrindole 17
K (KOP) [3H]-U 69593 13

p (MOP) [3H]-DAMGO 16

Serotonin 5-HT1A [3H]-8-OH-DPAT 28
5-HT1B [1251]-GTI 21

5-HT2A [3H]-Ketanserin 26

5-HT2B [3H]-LSD 24

5-HT3 [3H]-GR 65630 3

5-HT5a [3H]-LSD 19

5-HT6 [3H]-LSD 20

5-HT7 [3H]-LSD 27

Somatostatin sst [1251]-SRIF-14 7
Tachykinin NK1 [3H]-Substance P 11
NK2 [3H]-SR 48968 9

NK3 [3H]-SR 142801 6

Vasopressin Vla [3H]-AVP 13

Experimental Protocols

The off-target screening of V-0219 was conducted using radioligand binding assays. This

widely accepted method measures the ability of a test compound to displace a known

radiolabeled ligand from its receptor.

General Protocol for Radioligand Binding Assay:
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» Membrane Preparation: Cell membranes expressing the target GPCR are prepared from
cultured cells or tissue homogenates.

 Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated
with the cell membranes in a suitable buffer.

o Competition: V-0219 was added at a concentration of 10 uM to compete with the radioligand
for binding to the receptor.

e Separation: The bound and free radioligand are separated, typically by rapid filtration through
a glass fiber filter.

e Detection: The amount of radioactivity trapped on the filter, representing the bound
radioligand, is quantified using a scintillation counter.

o Data Analysis: The percentage of inhibition of radioligand binding by V-0219 is calculated by
comparing the radioactivity in the presence of the test compound to the control (radioligand
alone).

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of (R)-V-0219's activity,
the following diagrams are provided.
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GPCR Off-Target Screening Workflow

The diagram above illustrates the key steps involved in the radioligand binding assay used to
screen V-0219 for off-target GPCR interactions.
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Simplified GLP-1R Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the activation of the GLP-1R,
which is positively modulated by (R)-V-0219, ultimately leading to enhanced insulin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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